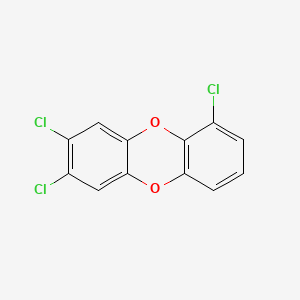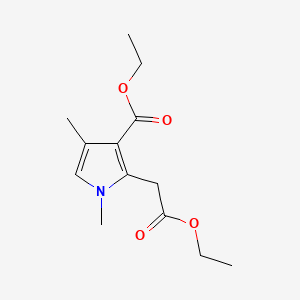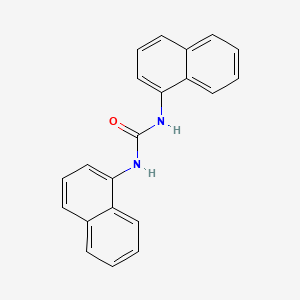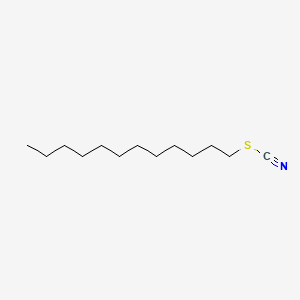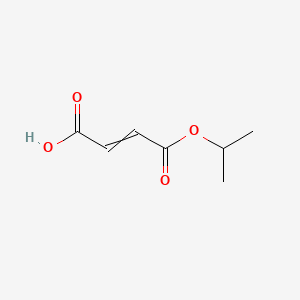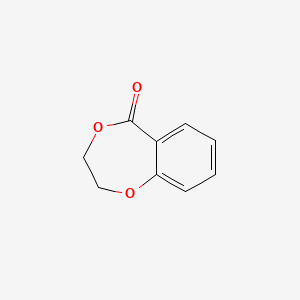
2,3-Dihydro-5H-1,4-benzodioxepin-5-one
Vue d'ensemble
Description
2,3-Dihydro-5H-1,4-benzodioxepin-5-one (2,3-DHB) is a chemical compound with the molecular formula C9H8O3 . It is used in the preparation of aromatic/aliphatic polyesters via ring-opening polymerisation .
Synthesis Analysis
The ring-opening polymerisation of 2,3-DHB with aluminium salen or organocatalysts gives polyester homopolymers and copolymers with L-lactide or rac-β-butyrolactone that contain both aromatic and aliphatic linkages . This is the first time polymers with an aromatic ring in the backbone have been prepared by this method .Molecular Structure Analysis
The molecular structure of 2,3-DHB consists of nine carbon atoms, eight hydrogen atoms, and three oxygen atoms . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The ring-opening polymerisation of 2,3-DHB with aluminium salen or organocatalysts results in polyester homopolymers and copolymers . The same Al salen catalyst catalyses a remarkably selective depolymerisation to monomer under modified reaction conditions .Applications De Recherche Scientifique
Anticancer Agents
2,3-Dihydro-5H-1,4-benzodioxepin-5-one derivatives have been studied for their potential use as anticancer agents. Their unique benzoheterocyclic structure has drawn attention in medicinal and pharmaceutical research due to the potential therapeutic effects against cancer cells .
Artificial Sweeteners
These compounds have also been utilized as artificial sweeteners. The oxygen- and sulfur-containing six-membered benzoheterocyclic compounds offer an alternative to traditional sweeteners, providing a different taste profile and possibly healthier options .
Estrogenic Agents
In the field of hormone therapy or research, derivatives of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one have been used as estrogenic agents. This application is significant in developing treatments for hormonal imbalances or in contraceptives .
Antioxidants
The antioxidant properties of these compounds make them valuable in both food preservation and healthcare. They help in preventing oxidation, a process that can cause damage to cells and is linked to various diseases .
Serotonin (5-HT 2C) Inhibitors
These derivatives have been investigated for their role as serotonin inhibitors, particularly targeting the 5-HT 2C receptors. This has implications in treating psychiatric disorders and managing weight, as serotonin levels affect mood and appetite .
Antimycotic Agents
The antimycotic properties of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one derivatives make them useful in combating fungal infections. Research in this area could lead to new treatments for mycoses .
Polymer Research
The ring-opening polymerization of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one with certain catalysts produces polyester homopolymers and copolymers that contain both aromatic and aliphatic linkages. This is a significant development in polymer chemistry, as it allows for the creation of polymers with an aromatic ring in the backbone .
Biodegradable Materials
Research into the thermal, structural, and degradation properties of aromatic–aliphatic polyesters derived from this compound has been conducted to explore their use as biodegradable materials. This has important implications for environmental sustainability and the development of eco-friendly products .
Mécanisme D'action
Target of Action
The primary target of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one (2,3-DHB) is the process of polymerisation . It is used in the ring-opening polymerisation (ROP) to produce polyester homopolymers and copolymers .
Mode of Action
2,3-DHB interacts with its target through a process known as ring-opening polymerisation (ROP) . This process involves the use of catalysts such as aluminium salen or organocatalysts . The ROP of 2,3-DHB results in the formation of polyester homopolymers and copolymers that contain both aromatic and aliphatic linkages .
Biochemical Pathways
The biochemical pathway affected by 2,3-DHB is the polymerisation pathway . The compound is involved in the formation of polymers with an aromatic ring in the backbone, which is a unique feature achieved by this method . The process can be cycled to repeatedly recycle polymer to monomer and maintain the polymer’s low dispersity .
Pharmacokinetics
It is known that the compound has a melting point of 29-31°c, a boiling point of 178-184°c, and a density of 1238±006 g/cm3
Result of Action
The result of the action of 2,3-DHB is the formation of polyester homopolymers and copolymers . These polymers contain both aromatic and aliphatic linkages, making them unique compared to other polymers . The same catalyst used in the polymerisation process can also catalyse a remarkably selective depolymerisation to monomer under modified reaction conditions .
Action Environment
The action of 2,3-DHB is influenced by environmental factors such as temperature and the presence of catalysts . For instance, the polymerisation process requires specific conditions, including the presence of a catalyst and a certain temperature range . Additionally, the stability and efficacy of 2,3-DHB may be affected by these factors, although more research is needed to fully understand these influences.
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVNMBGWXYJCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177431 | |
| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-5H-1,4-benzodioxepin-5-one | |
CAS RN |
22891-52-7 | |
| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022891527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





